Synthetic Position: 28657-76-3 Is the First Cyclized Intermediate Bearing the Complete [1,3]Dioxolo[4,5-g]cinnoline Core
In the cinoxacin synthetic pathway, 28657-76-3 is formed by spontaneous heterocyclization of 2-amino-4,5-methylenedioxyacetophenone under diazotization conditions (NaNO₂/HCl, H₂O), representing the first step at which the complete [1,3]dioxolo[4,5-g]cinnoline bicyclic core is assembled [1]. By contrast, the immediate precursor (2-amino-4,5-methylenedioxyacetophenone, CAS not assigned in pathway) lacks the cinnoline ring entirely, and the next downstream intermediate (3-bromo-6,7-methylenedioxycinnolin-4-ol, CAS 58561-09-4) already carries a bromine substituent at C-3 introduced via Br₂/KOAc in refluxing AcOH, which precludes direct C-3 functionalization with alternative electrophiles [2]. The positional uniqueness of 28657-76-3—bearing an unsubstituted 3-position on a fully cyclized cinnoline—makes it the sole branch point for divergent synthesis of 3-substituted analogs [3].
| Evidence Dimension | Synthetic step position within cinoxacin pathway; C-3 substitution status |
|---|---|
| Target Compound Data | Step 2 intermediate: fully cyclized cinnoline core, C-3 = H (unsubstituted), C-4 = OH/oxo tautomer |
| Comparator Or Baseline | Comparator 1 (precursor, Step 1): 2-amino-4,5-methylenedioxyacetophenone — no cinnoline ring. Comparator 2 (downstream, Step 3): 3-bromo-6,7-methylenedioxycinnolin-4-ol (CAS 58561-09-4) — C-3 = Br. Comparator 3 (Step 4): 4-hydroxy-6,7-methylenedioxycinnolin-3-carbonitrile (CAS 28657-78-5) — C-3 = CN. |
| Quantified Difference | 28657-76-3 is the only intermediate in the 5-step pathway with a fully formed cinnoline core and an unblocked C-3 position; all downstream intermediates have C-3 occupied (Br, CN, COOH) [2]. |
| Conditions | Cinoxacin synthetic pathway per Vardanyan & Hruby (2006) and ES 376173 / DE 2005104; cyclization in aqueous HCl/NaNO₂ at 0–5 °C |
Why This Matters
For procurement decisions in medicinal chemistry programs, 28657-76-3 is the sole intermediate enabling divergent C-3 functionalization, whereas downstream intermediates are committed to the linear cinoxacin route.
- [1] Vardanyan, R.S.; Hruby, V.J. Cinoxacin. In Synthesis of Essential Drugs; Elsevier: 2006; Chapter 33.2.14, pp. 429–430. View Source
- [2] DrugFuture. Cinoxacin (Cinobac) Synthetic Pathway Diagram. References: ES 376173; ES 402312; DE 2005104; FR 2034519; GB 1296753; GB 1296754. View Source
- [3] Maas, I.M.; Pfeiffer, W.G.; Voithenleitner, F. 1-Niederalkyl- oder -alkylensubstituierte 6,7-Methylendioxyd-4(1H)-oxocinnolin-3-carbonsäuren und Zwischenprodukte dafür. DE 2005104; GB 1296753; GB 1296754. View Source
